molecular formula C16H12O3 B366756 7-Methoxy-3-phenylcoumarin CAS No. 2555-22-8

7-Methoxy-3-phenylcoumarin

Cat. No.: B366756
CAS No.: 2555-22-8
M. Wt: 252.26g/mol
InChI Key: WBYGYFJKFKFGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry

Scientific Research Applications

7-Methoxy-3-phenylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the synthesis of other coumarin derivatives.

    Biology: Investigated for its potential as an antifungal and antibacterial agent. Studies have shown its effectiveness against various microbial strains.

    Medicine: Explored for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of optical brighteners and dyes. Its fluorescence properties make it suitable for use in textile and paper industries.

Mechanism of Action

The mechanism of action of 3-phenylcoumarins is related to their ability to inhibit MAO-B. This inhibition potentially alleviates the symptoms of dopamine-linked neuropathologies such as depression or Parkinson’s disease .

Future Directions

The future directions for research on 7-Methoxy-3-phenylcoumarin and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in relation to diseases linked to the deamination of monoamines . Further studies could also focus on the synthesis and characterization of new derivatives, as well as a more detailed investigation of their physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of acidic catalysts. For this compound, the starting materials are 7-methoxyphenol and phenylacetic acid. The reaction is usually conducted under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-phenylcoumarin undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 7-hydroxy-3-phenylcoumarin.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 7-Hydroxy-3-phenylcoumarin.

    Reduction: Dihydro-7-methoxy-3-phenylcoumarin.

    Substitution: 7-Amino-3-phenylcoumarin or 7-Thio-3-phenylcoumarin.

Comparison with Similar Compounds

    7-Hydroxy-3-phenylcoumarin: Similar structure but with a hydroxyl group instead of a methoxy group. It has stronger antioxidant properties.

    4-Methyl-7-methoxy-3-phenylcoumarin: Contains an additional methyl group, which enhances its lipophilicity and biological activity.

    3-Phenylcoumarin: Lacks the methoxy group, making it less fluorescent but still biologically active.

Uniqueness: 7-Methoxy-3-phenylcoumarin stands out due to its strong fluorescence properties, making it highly valuable as a fluorescent probe in various scientific applications. Its methoxy group also contributes to its unique biological activities, differentiating it from other coumarin derivatives.

Properties

IUPAC Name

7-methoxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)19-15(12)10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYGYFJKFKFGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311377
Record name 7-Methoxy-3-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-22-8
Record name 7-Methoxy-3-phenylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2555-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-3-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3-phenylcoumarin
Reactant of Route 2
Reactant of Route 2
7-Methoxy-3-phenylcoumarin
Reactant of Route 3
Reactant of Route 3
7-Methoxy-3-phenylcoumarin
Reactant of Route 4
Reactant of Route 4
7-Methoxy-3-phenylcoumarin
Reactant of Route 5
Reactant of Route 5
7-Methoxy-3-phenylcoumarin
Reactant of Route 6
Reactant of Route 6
7-Methoxy-3-phenylcoumarin
Customer
Q & A

Q1: What is the connection between 7-methoxy-3-phenylcoumarin and aurone epoxides?

A1: Research indicates that this compound can be formed during the fragmentation of 6-methoxyaurone epoxide. This occurs through a thermal rearrangement process, which also yields 7-methoxyflavonol. []

Q2: How is this compound synthesized?

A2: While the provided research [] focuses on the formation of this compound as a byproduct of 6-methoxyaurone epoxide fragmentation, a separate study details a dedicated synthesis method for this compound. [] Unfortunately, the abstract provided does not delve into the specifics of this synthesis method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.